molecular formula C11H10O3 B8638891 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one

6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one

Cat. No.: B8638891
M. Wt: 190.19 g/mol
InChI Key: SHQIKLHTCFBMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-1H-isochromen-1-one with an epoxidizing agent such as meta-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the oxirane ring.

    Substituted Isochromenes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of polymers and other materials due to its reactive oxirane group.

Mechanism of Action

The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one involves the reactivity of the oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in different applications, including drug development and material science.

Comparison with Similar Compounds

Similar Compounds

    3-(naphthalen-1-yl)oxiran-2-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Similar in structure but with a naphthalene ring.

    9-(oxiran-2-yl)nonanoic acid: Contains an oxirane ring but with a different carbon chain length.

    6-[(oxiran-2-yl)methoxy]-1H-indole: Contains an oxirane ring but with an indole structure.

Uniqueness

6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to its isochromene structure combined with an oxirane ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H10O3/c12-11-9-2-1-8(10-6-14-10)5-7(9)3-4-13-11/h1-2,5,10H,3-4,6H2

InChI Key

SHQIKLHTCFBMFB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2)C3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Vinyl-3,4-dihydro-1H-isochromen-1-one (36.0 g, 207 mmol, 1.0 eq) was added into a 500 mL round bottom flask and dissolved in dichloromethane (500 mL). The solution was cooled to 0° C., added portion wise 3-chloroperoxybenzoic acid (98.0 g, 413 mmol, 2.0 eq). The mixture was then purged with N2 and stirred at r.t. for 18 hr. To above solution was added water (100 mL). The crude product was extracted with dichloromethane. The organic phase was washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, concentrated and purified by flash column chromatography (hexane/EtOAc 0-50%). The desired product was obtained. LC-MS (IE, m/z): 191.27 [M+1]+; 1H NMR (500 MHz, CDCl3, δ in ppm): 8.07 (1H, aromatic, d, J=8.1 Hz), 7.32 (1H, aromatic, d, J=8.0 Hz), 7.16 (1H, br-s, aromatic), 4.52 (2H, CH2—O—, t, J=5.7 Hz), 3.90 (1H, br-s), 3.20 (1H, m), 3.05 (2H, CH2—CH2—O—, t, J=5.7 Hz), 2.77 (1H, m).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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